molecular formula C7H15NO B1444518 3-Methoxy-2,2-dimethylcyclobutan-1-amine CAS No. 1384430-73-2

3-Methoxy-2,2-dimethylcyclobutan-1-amine

Cat. No.: B1444518
CAS No.: 1384430-73-2
M. Wt: 129.2 g/mol
InChI Key: JMQMEXCEVGRIOY-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylcyclobutan-1-amine is a chemical compound with the molecular formula C7H15NO . It has a molecular weight of 129.2 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO/c1-7(2)5(8)4-6(7)9-3/h5-6H,4,8H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is in liquid form . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

  • Electrospray Ionization Mass Spectrometry (ESI-MS) Application : ESI-MS, coupled with a microreactor, is used to investigate radical cation chain reactions in solutions involving compounds related to 3-Methoxy-2,2-dimethylcyclobutan-1-amine. This method enables the detection and characterization of transient radical cations as reactive intermediates in such reactions (Meyer & Metzger, 2003).

  • Synthesis of Amines through Transamination : Arthrobacter sp. KNK168 demonstrates (R)-specific transaminase activity, which converts prochiral ketones into corresponding chiral (R)-amines. This microbial synthesis explores the asymmetric synthesis of chiral amines, potentially including derivatives of this compound (Iwasaki et al., 2005).

  • Synthesis of Cyclobutanone Derivatives : A study details the synthesis of protected 2-aminocyclobutanone, which is relevant to this compound. These derivatives are seen as useful in creating lead inhibitors for hydrolase enzymes, including serine proteases and metalloproteases (Mohammad et al., 2020).

  • Chemical Reactions and Derivatives Synthesis : Various studies have explored the synthesis of cyclobutane derivatives and their reactions, which have implications for understanding the behavior and applications of this compound in chemical synthesis and reactions (Cavazza & Pietra, 1976; Dozzi et al., 1980; Engler & Iyengar, 1998).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H226 and H314 . This indicates that it is flammable and can cause severe skin burns and eye damage . Precautionary measures should be taken to avoid breathing its dust, fume, gas, mist, vapours, or spray .

Properties

IUPAC Name

3-methoxy-2,2-dimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)5(8)4-6(7)9-3/h5-6H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQMEXCEVGRIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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